Isosilybin A

Descripción general

Descripción

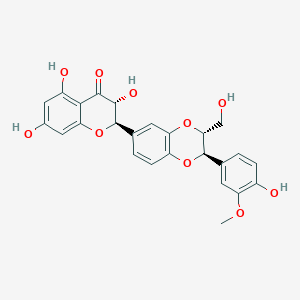

La isosilybina A es un compuesto flavonolignano aislado de las semillas de la planta cardo mariano, Silybum marianum. Es uno de los principales componentes de la silimarina, una mezcla de flavonolignanos conocida por sus propiedades medicinales, particularmente para la protección del hígado. La isosilybina A ha sido estudiada por sus posibles efectos terapéuticos, incluyendo actividades antioxidantes, antiinflamatorias y anticancerígenas .

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y la reactividad de los flavonolignanos.

Biología: Investigado por su papel en la modulación de las vías celulares y la expresión genética.

Medicina: Explorado por sus propiedades hepatoprotectoras, antioxidantes, antiinflamatorias y anticancerígenas. .

Mecanismo De Acción

El mecanismo de acción de la isosilybina A involucra múltiples objetivos moleculares y vías. Ejerce sus efectos mediante:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas y enzimas proinflamatorias.

Actividad anticancerígena: Induce el arresto del ciclo celular y la apoptosis en las células cancerosas mediante la modulación de la expresión de ciclinas, cinasas dependientes de ciclinas y reguladores de la apoptosis

Análisis Bioquímico

Biochemical Properties

Isosilybin A interacts with various enzymes and proteins to exert its effects. It has been found to inhibit growth and induce apoptosis in human prostate cancer cells

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. In human prostate cancer cells, this compound treatment resulted in growth inhibition and cell death, along with a strong G1 arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves a decrease in the levels of cyclins and cyclin-dependent kinases, but an increase in p21, p27, and p53 levels . It also induces apoptosis accompanied by an increase in the cleavage of poly (ADP-ribose) polymerase, caspase-9, and caspase-3, and a decrease in survivin levels .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. It has been observed that the antiproliferative and cytotoxic potentials of this compound are much lesser in non-neoplastic human prostate epithelial cells, suggesting a transformation-selective effect .

Dosage Effects in Animal Models

Its promising activity against prostate cancer has sparked interest in this area .

Metabolic Pathways

It is known that it is a constituent of silymarin, which has been used for centuries for the treatment of liver disorders .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la isosilybina A implica varios pasos, incluyendo la formación de un intermedio de chalcona seguido de ciclización para formar el anillo de benzopiranona. Se ha empleado una estrategia biomimética para lograr la síntesis total de la isosilybina A, utilizando dihidroxilación asimétrica de Sharpless y transformaciones de inversión de Mitsunobu para sintetizar selectivamente los sistemas de anillo de benzodioxano .

Métodos de Producción Industrial

La producción industrial de la isosilybina A generalmente implica la extracción de silimarina de las semillas de cardo mariano utilizando solventes orgánicos polares como acetona, etanol, metanol o acetato de etilo. El extracto se purifica luego para aislar la isosilybina A junto con otros flavonolignanos .

Análisis De Reacciones Químicas

Tipos de Reacciones

La isosilybina A experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar su biodisponibilidad y eficacia terapéutica .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran la isosilybina A incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para garantizar la formación del producto deseado .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de la isosilybina A incluyen sus derivados hidroxilados, glicosilados y sulfatados. Estos derivados a menudo exhiben propiedades farmacológicas mejoradas en comparación con el compuesto original .

Comparación Con Compuestos Similares

La isosilybina A es estructuralmente similar a otros flavonolignanos que se encuentran en la silimarina, como la silibina A, la silibina B, la isosilybina B, la silycristina y la silydianina. Es única en su estereoquímica específica y su actividad biológica. En comparación con la isosilybina B, la isosilybina A ha mostrado efectos antiproliferativos y citotóxicos distintos en las células de cáncer de próstata .

Lista de Compuestos Similares

- Silibina A

- Silibina B

- Isosilybina B

- Silycristina

- Silydianina

¿Hay algo más que le gustaría saber sobre la isosilybina A?

Actividad Biológica

Isosilybin A, a flavonolignan derived from the milk thistle plant (Silybum marianum), is recognized for its significant biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound is one of the diastereomers of silybin, which is a principal component of silymarin. Silymarin is known for its hepatoprotective properties, but recent studies have highlighted the anticancer potential of its constituents, particularly this compound and B.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells and modulation of various signaling pathways.

Apoptosis Induction

Research has demonstrated that this compound can induce apoptosis via both extrinsic and intrinsic pathways. For instance:

- Extrinsic Pathway : Increases in death receptor 5 (DR5) and cleaved caspase-8 levels were observed in prostate cancer (PCA) cell lines treated with this compound, indicating activation of the extrinsic apoptotic pathway .

- Intrinsic Pathway : Activation of caspase-9 and caspase-3 was noted, further supporting the role of this compound in promoting apoptosis through intrinsic mechanisms .

Effects on Cancer Cell Lines

This compound has been extensively studied in various human prostate cancer cell lines, including LNCaP, LAPC4, and 22Rv1. The compound has shown significant antiproliferative effects:

- Cell Growth Inhibition : Treatment with this compound (90–180 μM) resulted in a marked increase in apoptotic cells across these cell lines, with increases in apoptotic populations ranging from 2.7 to 5.6 times after 24 to 48 hours .

- Cell Cycle Arrest : this compound treatment led to G1 phase arrest in PCA cells by downregulating cyclins D1, D3, E, and A while increasing levels of p21 and p27 .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:

- Prostate Cancer Study : In a study examining the effects on human prostate carcinoma cells, this compound was found to decrease nuclear levels of NF-κB components (p50 and p65), suggesting its role in inhibiting pro-survival signaling pathways .

- Comparative Analysis : Research comparing the effects of isosilybins A and B indicated that while both compounds induce apoptosis and cell cycle arrest, their potency varies across different cancer types, with this compound showing selective toxicity towards malignant cells compared to non-neoplastic cells .

Propiedades

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQAOULAVFHKBX-HKTJVKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453675 | |

| Record name | Isosilibinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142796-21-2 | |

| Record name | Isosilybin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosilibinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSILYBIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHN3Q9H3DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Isosilybin A exert its anticancer effects?

A1: this compound induces apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways involved in cell survival and proliferation. Research suggests it achieves this by:

- Inhibiting Akt signaling: this compound decreases the levels of phosphorylated Akt (serine-473), a key protein kinase involved in cell growth and survival. []

- Suppressing NF-κB activity: It reduces the nuclear levels of NF-κB components (p50 and p65), hindering the activity of this transcription factor, which plays a crucial role in inflammation and cancer development. []

- Targeting the androgen receptor (AR): this compound downregulates AR expression, affecting the signaling pathway crucial for prostate cancer cell growth, particularly in androgen-dependent cancers. Notably, this downregulation occurs independently of caspase activation. []

Q2: What is the temporal sequence of events following this compound treatment in prostate cancer cells?

A2: Studies using temporal kinetics analysis revealed that this compound's primary effect is on the AR. A decrease in AR levels was observed as early as 4 hours post-treatment. This was followed by caspase activation and the induction of apoptosis, both becoming evident after 12 hours. []

Q3: Does this compound demonstrate selectivity towards cancer cells?

A3: Yes, Isosilybin B and this compound exhibit significantly lower antiproliferative and cytotoxic effects in non-neoplastic human prostate epithelial cells (PWR-1E) compared to prostate cancer cell lines (LNCaP and 22Rv1), indicating a degree of selectivity towards transformed cells. []

Q4: Beyond its anticancer effects, does this compound interact with other cellular targets?

A4: Yes, this compound has been identified as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). [] It binds to PPARγ, causing transactivation and potentially influencing glucose and lipid metabolism. This finding suggests therapeutic potential beyond cancer treatment.

Q5: How does this compound impact cholesterol efflux?

A5: this compound induces the expression of ATP-binding cassette transporter A1 (ABCA1) in THP-1 macrophages. [] ABCA1 is a crucial transporter protein involved in cholesterol efflux. This finding, coupled with its PPARγ agonist activity, suggests potential benefits for cardiovascular health.

Q6: What is the molecular formula and weight of this compound?

A6: While the provided texts don't explicitly state the molecular formula and weight, they mention that this compound is a diastereoisomer of silybin A. Based on this information and external sources, we can deduce:

Q7: How was the complete stereochemical assignment of this compound determined?

A7: The complete stereochemistry of this compound, including its absolute configuration at C-2, C-3, C-7', and C-8', was elucidated through a combination of techniques: [, , ]

Q8: Are there formulations that improve the bioavailability of this compound?

A8: While the texts don't directly compare formulations for this compound, research has explored improving the bioavailability of its related compound, silibinin. For example, a phase I clinical trial investigated a silybin-phytosome formulation in prostate cancer patients, which showed enhanced bioavailability compared to unformulated silibinin. [] Similar formulation strategies might be applicable to Isilybin A to overcome its limited bioavailability.

Q9: What is known about the absorption and metabolism of this compound in humans?

A9: Pharmacokinetic studies on milk thistle extracts in humans reveal that this compound, like other silymarin flavonolignans, undergoes rapid absorption and elimination. [] It is extensively metabolized, primarily via sulfation and glucuronidation, leading to the formation of conjugated metabolites. These metabolites are the predominant forms found in plasma, with significantly higher AUC0→∞ values compared to the free (unconjugated) forms. [] The disposition of this compound appears to be stereoselective, as its clearance differs from its diastereoisomer, Isosilybin B. []

Q10: Has the anticancer activity of this compound been demonstrated in animal models?

A10: Yes, this compound exhibits promising anticancer activity in vivo. For instance, oral administration of this compound effectively inhibits the growth of human prostate cancer DU145 xenografts in athymic nude mice. [, ] Furthermore, it demonstrates anti-angiogenic properties, suppressing tumor growth by targeting VEGF-VEGFR signaling and inhibiting angiogenesis biomarkers. []

Q11: Are there clinical trials evaluating the efficacy of this compound?

A11: While the provided texts do not mention clinical trials specifically investigating this compound, they highlight a phase I clinical trial examining the pharmacokinetics of silybin-phytosome in prostate cancer patients. [] Additionally, studies have investigated the effects of standardized silymarin, which contains this compound, in patients with chronic hepatitis C, although the specific contribution of this compound to the observed effects remains unclear. [, , ] Further clinical investigations are warranted to determine the therapeutic potential of this compound in various disease contexts.

Q12: What analytical techniques are commonly employed to quantify this compound?

A12: Several analytical techniques have been used to identify, separate, and quantify this compound and other silymarin components in various matrices:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is widely used for the separation and quantification of this compound in milk thistle extracts, biological samples, and formulations. [, , , , ]

- Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS): This highly sensitive and specific technique is used for quantifying this compound and its metabolites in complex biological matrices like human serum. [, ]

- Capillary electrophoresis (CE): CE provides an alternative method for separating and quantifying this compound and other flavonolignans in silymarin, offering high resolution and efficiency. []

Q13: Does the presence or absence of specific functional groups within the this compound molecule influence its activity?

A13: While the provided texts don't delve into detailed SAR studies focusing on specific functional groups within this compound, research on related flavonolignans suggests that modifications to the core structure can significantly impact their biological activities. [] Future studies should systematically investigate the impact of modifying individual functional groups within this compound to gain a more comprehensive understanding of its SAR profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.